molecular formula C19H30N2O2 B1618532 Benrixate CAS No. 24671-26-9

Benrixate

Cat. No.: B1618532
CAS No.: 24671-26-9
M. Wt: 318.5 g/mol
InChI Key: BSRXEULOHCMVFG-UHFFFAOYSA-N
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Description

Benrixate (CAS: 24671-26-9) is a pharmaceutical compound with the molecular formula C₁₉H₃₀N₂O₂ and a piperidinecarboxylic acid ester structure (Figure 1). Initially classified as "Unclassified" in early pharmacopeias , subsequent studies identified its therapeutic role as an antiarrhythmic agent, targeting ion channels to stabilize cardiac rhythm . It is registered with the U.S. FDA and European Medicines Agency (EMA) under international drug classification systems .

Properties

IUPAC Name

2-(diethylamino)ethyl 4-benzylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-3-20(4-2)14-15-23-19(22)21-12-10-18(11-13-21)16-17-8-6-5-7-9-17/h5-9,18H,3-4,10-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRXEULOHCMVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)N1CCC(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947615
Record name 2-(Diethylamino)ethyl 4-benzylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24671-26-9
Record name Benrixate [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024671269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Diethylamino)ethyl 4-benzylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENRIXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58NL35I27K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Benrixate involves several synthetic routes. One common method includes the reaction of benzilic acid with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific solvents to ensure high yield and purity. For instance, the use of ionic liquids as recycling agents has been explored to enhance the efficiency and environmental friendliness of the synthesis process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form. The use of advanced technologies and equipment ensures consistency and quality in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Benrixate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Benrixate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The exact mechanism of action of Benrixate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various cellular processes .

Comparison with Similar Compounds

Functional Comparison: this compound vs. Propafenone

Parameter This compound Propafenone
CAS Number 24671-26-9 Not explicitly listed in evidence
Molecular Formula C₁₉H₃₀N₂O₂ C₂₁H₂₇NO₃
Therapeutic Use Antiarrhythmic Antiarrhythmic (Class IC agent)
Mechanism Ion channel modulation Sodium channel blockade
Regulatory Status FDA/EMA-approved FDA-approved

Key Findings :

  • Both compounds treat arrhythmias but differ in chemical structure and precise mechanism. Propafenone’s sodium channel blockade contrasts with this compound’s broader ion channel modulation .
  • Propafenone has a larger aromatic core (C₂₁H₂₇NO₃), while this compound features a piperidine ester backbone .

Structural Comparison: this compound vs. Benoxinate

Parameter This compound Benoxinate
CAS Number 24671-26-9 99-43-4
Molecular Formula C₁₉H₃₀N₂O₂ C₁₇H₂₈N₂O₃
Therapeutic Use Antiarrhythmic Local anesthetic
Structural Features Piperidine ester with diethylamino group Ester-linked aromatic amine

Key Findings :

  • Both share ester functional groups, but Benoxinate’s smaller structure (C₁₇H₂₈N₂O₃) and aromatic amine make it suitable for local anesthesia, unlike this compound’s cardiac focus .
  • This compound’s piperidine and diethylamino groups likely enhance its lipophilicity and tissue penetration for systemic antiarrhythmic effects .

Research and Regulatory Insights

  • Efficacy: this compound’s antiarrhythmic efficacy is inferred from its regulatory approvals, though detailed clinical data are absent in the provided evidence . Propafenone, in contrast, is well-documented for arrhythmia suppression .
  • Safety: this compound’s unclassified status in early sources suggests evolving understanding, while Propafenone carries known risks like proarrhythmia .
  • Synthesis: this compound’s synthesis route (undisclosed in evidence) may differ from Propafenone’s multi-step synthesis involving hydroxylation and alkylation .

Biological Activity

Benrixate, a compound with notable biological activity, has garnered attention in various fields of research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Overview of this compound

This compound is a benzenesulfonamide derivative that has been studied for its anti-inflammatory and antimicrobial properties. Its structure allows it to interact with various biological targets, making it a compound of interest in pharmacological research.

1. Anti-Inflammatory Activity:
this compound exhibits significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators. Research indicates that it can reduce edema in animal models, showcasing its potential in treating inflammatory conditions.

2. Antimicrobial Activity:
The compound demonstrates antimicrobial properties against a range of pathogens. Studies have shown that this compound has a minimum inhibitory concentration (MIC) effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Case Study 1: Anti-Inflammatory Efficacy

In a controlled study, this compound was administered to rats with induced paw edema. The results indicated a dose-dependent reduction in swelling:

Dose (mg/kg)Edema Reduction (%)
1045
2067
5085

This study highlights this compound's potential as an anti-inflammatory agent, particularly in conditions such as arthritis or other inflammatory diseases.

Case Study 2: Antimicrobial Activity

A laboratory investigation assessed the antimicrobial efficacy of this compound against several strains of bacteria:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus6.5
Escherichia coli5.0
Pseudomonas aeruginosa7.2

These findings suggest that this compound could be developed as a treatment option for infections caused by resistant bacterial strains.

Research Findings

Recent studies have explored the broader implications of this compound's biological activity:

  • Cytotoxicity Studies: Research demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.
  • Mechanistic Insights: Investigations into the molecular pathways affected by this compound revealed its role in modulating the NF-kB signaling pathway, which is crucial in inflammatory responses and cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.